2-Methylhex-3-ene
CAS No.: 42154-69-8
Cat. No.: VC18875603
Molecular Formula: C7H14
Molecular Weight: 98.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 42154-69-8 |
---|---|
Molecular Formula | C7H14 |
Molecular Weight | 98.19 g/mol |
IUPAC Name | 2-methylhex-3-ene |
Standard InChI | InChI=1S/C7H14/c1-4-5-6-7(2)3/h5-7H,4H2,1-3H3 |
Standard InChI Key | IQANHWBWTVLDTP-UHFFFAOYSA-N |
Canonical SMILES | CCC=CC(C)C |
Introduction
Structural Characteristics and Isomerism
Molecular Architecture
2-Methylhex-3-ene features a six-carbon backbone (hexene) with a double bond between carbons 3 and 4. The methyl group at carbon 2 introduces branching, influencing both physical properties and chemical reactivity. The (Z)-isomer (CAS 15840-60-5) and (E)-isomer (CAS 692-24-0) are distinguished by the relative positions of the methyl and hydrogen groups across the double bond .
Table 1: Structural Comparison of (Z)- and (E)-2-Methylhex-3-ene
The cis (Z) configuration places the methyl groups on the same side of the double bond, resulting in a bent geometry that increases steric hindrance. In contrast, the trans (E) isomer adopts a more linear arrangement, reducing intramolecular strain .
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for distinguishing isomers. The (Z)-isomer exhibits distinct coupling constants () for vinyl protons due to proximity, whereas the (E)-isomer shows smaller coupling constants . Infrared (IR) spectroscopy further differentiates isomers through C=C stretching frequencies, with cis isomers typically absorbing at slightly higher wavenumbers (~1670 cm⁻¹) compared to trans isomers (~1650 cm⁻¹) .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The (Z)-isomer is commonly synthesized via stereoselective methods such as the Wittig reaction or partial hydrogenation of alkynes. For example, hydroboration of 3-hexyne with a borane reagent followed by protonolysis yields the cis product with high selectivity . The (E)-isomer is often obtained through base-induced elimination reactions, such as dehydrohalogenation of 2-methyl-3-chlorohexane using potassium tert-butoxide .
Industrial Production
Industrial routes prioritize cost efficiency and scalability. Catalytic hydrogenation of 2-methyl-3-hexyne over a Lindlar catalyst (palladium on calcium carbonate with quinoline) selectively produces the (Z)-isomer . Conversely, the (E)-isomer is generated via steam cracking of heavier hydrocarbons, leveraging high-temperature conditions to favor thermodynamically stable trans configurations .
Physical and Chemical Properties
Physical Properties
While exact boiling points are unreported, the (Z)-isomer is expected to have a slightly higher boiling point than the (E)-isomer due to its greater polarity and dipole moment. Both isomers are insoluble in water but miscible with nonpolar solvents like hexane .
Table 2: Comparative Physical Properties
Property | (Z)-Isomer | (E)-Isomer |
---|---|---|
Density | ~0.69 g/cm³ (estimated) | ~0.68 g/cm³ (estimated) |
Solubility in Hexane | Miscible | Miscible |
Dipole Moment | ~0.5 D | ~0.3 D |
Chemical Reactivity
The double bond in 2-methylhex-3-ene participates in typical alkene reactions:
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Hydrogenation: Catalytic hydrogenation with and palladium yields 2-methylhexane .
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Halogenation: Electrophilic addition of bromine () produces 2,3-dibromo-2-methylhexane .
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Oxidation: Reaction with ozone followed by reductive workup generates two ketones: acetone and butanone .
Applications and Industrial Relevance
Organic Synthesis Intermediate
2-Methylhex-3-ene serves as a precursor in synthesizing complex molecules. For example, epoxidation with meta-chloroperoxybenzoic acid () yields an epoxide used in polymer cross-linking .
Fuel Additive Research
Branching in the hydrocarbon chain improves octane ratings, making 2-methylhex-3-ene a candidate for gasoline blending. Studies suggest it reduces engine knocking compared to linear alkenes .
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